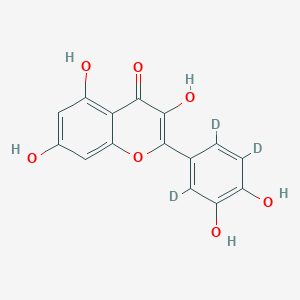

Quercetin-d3

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJWTPEDVJJIY-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Deuterated Quercetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated quercetin, a critical tool in metabolism, pharmacokinetic, and mechanistic studies of this prominent flavonoid. Deuterium labeling of bioactive molecules like quercetin offers a powerful strategy to trace their metabolic fate and elucidate their mechanisms of action without altering their fundamental chemical properties. This document details various synthetic strategies, including base-catalyzed hydrogen-deuterium exchange and acid-catalyzed deuteration, to achieve selective or extensive labeling. Detailed experimental protocols, quantitative data on deuteration levels, and characterization methods are presented to assist researchers in the practical application of these techniques.

Introduction

Quercetin, a polyphenolic flavonoid ubiquitously found in fruits and vegetables, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. To fully understand its biological activities, it is crucial to investigate its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its interaction with cellular targets. The use of isotopically labeled compounds, particularly deuterated analogues, is an indispensable technique in these investigations.

Deuterium (²H), a stable isotope of hydrogen, can be incorporated into organic molecules to create tracers for mass spectrometry-based analysis. The increased mass of deuterated compounds allows for their differentiation from their endogenous, non-labeled counterparts, facilitating quantitative analysis in complex biological matrices. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect, which can be exploited to probe reaction mechanisms. This guide focuses on the chemical synthesis of deuterated quercetin, providing researchers with the necessary information to produce these valuable molecular probes.

Synthetic Strategies for Deuterated Quercetin

The synthesis of deuterated quercetin can be broadly categorized into two main approaches: hydrogen-deuterium (H/D) exchange reactions on the quercetin scaffold and de novo synthesis from deuterated precursors. H/D exchange is often more straightforward and cost-effective, utilizing deuterium oxide (D₂O) as the deuterium source.

Base-Catalyzed H/D Exchange

Base-catalyzed H/D exchange is a common method for introducing deuterium into aromatic systems, particularly those activated by electron-donating groups such as hydroxyl moieties present in quercetin. The mechanism involves the deprotonation of an aromatic C-H by a base, followed by quenching with a deuterium source, typically D₂O.

A mild and environmentally friendly protocol for the selective deuteration of quercetin and its glycosides has been reported using biologically compatible bases in D₂O.[1][2] This method primarily targets the more acidic protons on the A and B rings of the flavonoid structure. The positions and levels of deuteration can be controlled by the choice of base and reaction conditions.

Acid-Catalyzed Deuteration

Strongly acidic conditions can also promote the deuteration of aromatic rings. A method utilizing deuterated phosphoric acid (D₃PO₄) in combination with boron trifluoride (BF₃) and D₂O has been shown to be effective for the synthesis of polydeuterated flavonoids, including quercetin. This approach can lead to a higher degree of deuteration compared to base-catalyzed methods.

H/D Exchange via Keto-Enol Tautomerism

The C-ring of quercetin can undergo keto-enol tautomerism, particularly in basic conditions. This process can be exploited to introduce deuterium at specific positions within this ring system.[1]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of deuterated quercetin based on published literature.

Protocol 1: Mild Base-Catalyzed Deuteration in Aqueous Media

This protocol is adapted from a method developed for the deuteration of quercetin-3-O-rutinoside (rutin) and is applicable to quercetin with minor modifications.[1][2]

Materials:

-

Quercetin

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Dioxane (optional, as a co-solvent)

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve quercetin (1 equivalent) and Tris (5 equivalents) in D₂O. If solubility is an issue, a mixture of dioxane and D₂O (e.g., 4:1) can be used.[1]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for a specified period (e.g., 24-72 hours). The progress of the deuteration can be monitored by ¹H NMR spectroscopy.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Neutralize the solution by adding a stoichiometric amount of HCl.

-

If a co-solvent was used, remove it under reduced pressure.

-

Extract the deuterated quercetin with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.

-

Purify the product as needed using techniques such as column chromatography.

Protocol 2: Acid-Catalyzed Deuteration using D₃PO₄·BF₃/D₂O

This protocol is based on a general method for the synthesis of deuterium-labeled polyhydroxy flavones.

Materials:

-

Quercetin

-

Deuterated phosphoric acid (D₃PO₄)·boron trifluoride complex

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous diethyl ether

Procedure:

-

Prepare the deuteration reagent by carefully adding D₂O to phosphorus pentoxide (P₂O₅) to form D₃PO₄, and then complexing it with BF₃.

-

Dissolve quercetin in the D₃PO₄·BF₃/D₂O reagent.

-

Stir the mixture at a specified temperature (e.g., 50-80 °C) for several hours to days, monitoring the reaction by ¹H NMR or mass spectrometry.

-

Upon completion, pour the reaction mixture into a mixture of ice and water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting polydeuterated quercetin by chromatography.

Quantitative Data

The efficiency of deuteration is determined by the percentage of deuterium incorporation at specific positions. This is typically quantified using ¹H NMR spectroscopy by measuring the decrease in the integral of the corresponding proton signals or by mass spectrometry.

| Method | Deuterium Source | Catalyst/Reagent | Positions Deuterated | Deuteration Level (%) | Reference |

| Base-Catalyzed H/D Exchange | D₂O | Tris | Aromatic positions (e.g., C-6, C-8, C-2', C-5', C-6') | Varies with conditions | [1][2] |

| Acid-Catalyzed Deuteration | D₂O | D₃PO₄·BF₃ | 6, 8, 2', 5', 6' | High | |

| H/D Exchange in D₂O | D₂O | None (autocatalyzed) | C-6, C-8 | Slow exchange over time | [3][4] |

Characterization of Deuterated Quercetin

The synthesized deuterated quercetin should be thoroughly characterized to confirm its identity, purity, and the extent and location of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals. ¹³C NMR can also be employed to confirm the integrity of the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of the deuterated compound and to determine the number of deuterium atoms incorporated.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized deuterated quercetin.[5][6][7]

Experimental Workflow and Visualization

The general workflow for the synthesis and analysis of deuterated quercetin is depicted in the following diagram.

Caption: General workflow for the synthesis, purification, and characterization of deuterated quercetin.

Conclusion

The synthesis of deuterated quercetin is a valuable tool for advancing our understanding of its biological roles. This guide has outlined several effective methods for deuterium labeling, providing detailed protocols and characterization strategies. The choice of method will depend on the desired level and position of deuteration, as well as the available resources. By following these guidelines, researchers can confidently prepare and utilize deuterated quercetin in their studies to unlock new insights into the therapeutic potential of this important flavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Spectroscopic Analysis of Deuterated Flavonoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of deuterated flavonoids, compounds of significant interest in drug development and metabolic studies. The introduction of deuterium (²H), a stable isotope of hydrogen, into the flavonoid scaffold serves as a powerful tool for elucidating metabolic pathways, enhancing pharmacokinetic profiles, and understanding reaction mechanisms. This document details the experimental protocols for deuteration and subsequent analysis using various spectroscopic techniques, presents comparative data, and illustrates relevant biochemical and experimental workflows.

Introduction to Deuterated Flavonoids

Flavonoids are a diverse class of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and anticancer properties. Deuterium-labeled flavonoids are analogues in which one or more hydrogen atoms are replaced by deuterium. This isotopic substitution can lead to the "kinetic isotope effect," where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. This can slow down metabolism at the site of deuteration, potentially improving the drug's half-life and bioavailability. Spectroscopic analysis is crucial for confirming the site and extent of deuteration and for studying the physicochemical properties of these modified compounds.

Experimental Protocols

Detailed methodologies for the deuteration and spectroscopic analysis of flavonoids are essential for reproducible research.

Synthesis and Deuteration of Flavonoids

Method 1: Acid-Catalyzed H/D Exchange (In-situ Deuteration)

This method is suitable for achieving deuteration at specific activated positions on the flavonoid ring system, particularly at C6 and C8 of the A-ring.[1]

-

Materials : Flavonoid of interest (e.g., catechin, quercetin), deuterated solvent (e.g., D₂O, CD₃OD, or a D₂O/DMSO-d₆ mixture for poorly soluble compounds), deuterated acid (e.g., CF₃COOD) for catalysis if needed.[2]

-

Procedure :

-

Dissolve the flavonoid in the chosen deuterated solvent to a suitable concentration for NMR analysis (e.g., 10 mM).[1]

-

For slow exchanges, the reaction can be monitored at room temperature or heated to accelerate the process (e.g., 313–333 K for quercetin in D₂O/DMSO-d₆).[1]

-

Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the proton signals at the exchangeable positions (e.g., H-6 and H-8).[1]

-

The rate of deuteration can be determined by integrating the residual signals of the exchanging protons relative to non-exchangeable proton signals in the spectra.[2]

-

Method 2: Synthesis of Flavanone-3-d₁

This protocol describes the specific incorporation of deuterium at the C-3 position of flavanones.[3]

-

Materials : Target flavanone or the corresponding 2'-hydroxychalcone, deuterated phosphoric acid (D₃PO₄), and deuterated acetic acid (AcOD).

-

Procedure :

-

Treat the flavanone or 2'-hydroxychalcone substrate with a mixture of D₃PO₄ and AcOD.

-

The reaction involves an initial cyclization of the chalcone to the flavanone (if starting with the chalcone) via an intramolecular Michael-type reaction.

-

This is followed by deuterium incorporation at the C-3 position via an enolization mechanism.

-

The reaction progress can be monitored by TLC and the final product purified by column chromatography.

-

Confirm the position and extent of deuteration using ¹H NMR and Mass Spectrometry.

-

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the deuterated or non-deuterated flavonoid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, CDCl₃). For quantitative NMR (qNMR), a precisely weighed internal standard is added.[4]

-

Instrumentation : A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.

-

Data Acquisition :

-

¹H NMR : Acquire standard proton spectra. The disappearance or reduction in the integral of a signal indicates deuteration at that position.

-

¹³C NMR : Acquire proton-decoupled ¹³C spectra. Deuteration causes the C-D signal to appear as a multiplet (due to C-D coupling) and shifts it slightly upfield compared to the C-H signal.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguous assignment of all proton and carbon signals in the flavonoid skeleton, confirming the exact location of deuterium incorporation.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare dilute solutions of the flavonoid in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

-

Instrumentation : A high-resolution mass spectrometer (e.g., QTOF, Orbitrap) coupled with a liquid chromatography system (LC-MS) is ideal.[5] Electrospray ionization (ESI) is commonly used for flavonoids and can be run in both positive and negative ion modes.[5][6]

-

Data Acquisition :

-

Acquire full scan mass spectra to determine the molecular weight of the deuterated flavonoid. Each incorporated deuterium atom will increase the molecular weight by approximately 1.0063 Da compared to the non-deuterated analogue.

-

Perform tandem MS (MS/MS) experiments to fragment the molecule. The fragmentation pattern can help confirm the location of the deuterium label, as fragments containing the label will show a corresponding mass shift.[7]

-

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy :

-

Sample Preparation : Samples can be analyzed as a solid (using KBr pellets or an ATR accessory) or in solution.

-

Analysis : Look for the appearance of C-D stretching bands (typically in the 2100-2300 cm⁻¹ region), which are at a lower wavenumber than C-H stretching bands (around 2800-3100 cm⁻¹). The O-H stretching band may also be replaced by an O-D band at a lower frequency if hydroxyl protons have exchanged.

-

-

UV-Visible Spectroscopy :

-

Sample Preparation : Prepare a dilute solution of the flavonoid in a UV-transparent solvent (e.g., methanol, ethanol).

-

Analysis : The UV-Vis spectrum is primarily determined by the electronic structure of the conjugated system and is generally not significantly affected by deuteration of C-H bonds.[8] However, minor shifts may be observable. The two characteristic absorption bands for most flavonoids are Band I (300-380 nm) and Band II (240-295 nm).[9][10]

-

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected changes in spectroscopic data upon deuteration of a model flavonoid, such as quercetin.

Table 1: Comparative ¹H and ¹³C NMR Data for Quercetin and Deuterated Quercetin (C6-d, C8-d)

| Position | Non-Deuterated ¹H Chemical Shift (δ, ppm) | Deuterated ¹H Chemical Shift (δ, ppm) | Non-Deuterated ¹³C Chemical Shift (δ, ppm) | Deuterated ¹³C Chemical Shift (δ, ppm) |

| H-6 | ~6.19 | Signal absent or significantly reduced | ~98.7 | ~98.5 (multiplet) |

| H-8 | ~6.41 | Signal absent or significantly reduced | ~93.9 | ~93.7 (multiplet) |

| H-2' | ~7.68 | No significant change | ~115.6 | No significant change |

| H-5' | ~6.90 | No significant change | ~116.2 | No significant change |

| H-6' | ~7.54 | No significant change | ~120.5 | No significant change |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is inferred from typical flavonoid spectra.

Table 2: Comparative Mass Spectrometry Data for Quercetin and Deuterated Quercetin

| Compound | Molecular Formula | Exact Mass [M-H]⁻ (m/z) | Key Fragment Ion (m/z) [¹³,³A₀]⁻ |

| Quercetin | C₁₅H₁₀O₇ | 301.0354 | 151.0037 |

| Quercetin-d₂ | C₁₅H₈D₂O₇ | 303.0479 | 153.0162 |

| Quercetin-d₅ | C₁₅H₅D₅O₇ | 306.0667 | 151.0037 (if OH deuterated) or shifted fragments |

Note: The m/z of fragment ions will shift if the deuterium is located on the fragment. The [¹³,³A₀]⁻ fragment corresponds to the A-ring after retro-Diels-Alder fission. If deuteration is on the A-ring (C6, C8), this fragment's mass will increase by 2 Da.

Table 3: Comparative IR and UV-Vis Data for Quercetin and Deuterated Quercetin

| Spectroscopic Technique | Non-Deuterated Flavonoid | Deuterated Flavonoid (C-D) |

| IR Spectroscopy | C-H stretch: ~2800-3100 cm⁻¹ | C-D stretch: ~2100-2300 cm⁻¹ |

| O-H stretch: ~3200-3600 cm⁻¹ | O-D stretch: ~2400-2700 cm⁻¹ (if exchanged) | |

| UV-Vis Spectroscopy | Band I: ~370 nm | Band I: ~370 nm (minor or no shift) |

| Band II: ~255 nm | Band II: ~255 nm (minor or no shift) |

Note: IR data is based on general vibrational frequencies. UV-Vis data for quercetin in methanol.[10][11]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships.

Caption: General workflow for the synthesis and spectroscopic analysis of deuterated flavonoids.

Caption: Simplified biosynthetic pathway leading to major flavonoid classes.

Caption: Logical relationship between deuteration and its analytical and biological consequences.

References

- 1. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Progress of NMR in Natural Product Quantification | MDPI [mdpi.com]

- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medwinpublishers.com [medwinpublishers.com]

- 11. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials [mdpi.com]

Unveiling Molecular Vibrations: A Technical Guide to Quercetin-d3 FT-IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the Fourier-Transform Infrared (FT-IR) spectroscopy of Quercetin-d3, a deuterated isotopologue of the widely studied flavonoid, quercetin. By providing a comparative analysis of the vibrational spectra of both compounds, this document offers valuable insights for researchers engaged in drug development, metabolism studies, and antioxidant research. The inclusion of detailed experimental protocols and visual representations of relevant biological pathways aims to facilitate a comprehensive understanding of quercetin's molecular behavior and its interactions within biological systems.

Comparative FT-IR Spectral Data: Quercetin vs. This compound

The primary impact of deuterium labeling on the FT-IR spectrum of quercetin is observed in the vibrational modes involving the hydroxyl (-OH) groups. The substitution of hydrogen with deuterium (-OD) results in a predictable shift of these vibrational frequencies to lower wavenumbers due to the increased mass of deuterium. This isotopic shift is a powerful tool for unambiguously assigning vibrational bands associated with the hydroxyl moieties.

The following table summarizes the key FT-IR spectral data for quercetin and the theoretically predicted shifts for this compound. The assignments are based on published data for quercetin.

| Wavenumber (cm⁻¹) - Quercetin | Wavenumber (cm⁻¹) - this compound (Predicted) | Vibrational Assignment |

| ~3400 - 3200 (broad) | ~2500 - 2300 (broad) | O-H stretching of phenolic hydroxyl groups (O-D stretching in deuterated form) |

| ~1660 | ~1660 | C=O stretching (carbonyl group) |

| ~1610 | ~1610 | Aromatic C=C stretching |

| ~1520 | ~1520 | Aromatic C=C stretching |

| ~1380 | ~1000 - 950 | O-H bending (O-D bending in deuterated form) |

| ~1320 | ~1320 | C-O stretching of phenol and C-C stretching |

| ~1260 | ~1260 | C-O-C stretching (pyran ring) |

| ~1170 | ~1170 | C-O-H in-plane bending |

Note: The predicted wavenumbers for this compound are estimations. Actual experimental values may vary slightly. The vibrations not directly involving the hydroxyl protons are expected to show minimal to no isotopic shift.

Experimental Protocols

The following provides a generalized methodology for acquiring FT-IR spectra of quercetin and its deuterated analogue.

Sample Preparation

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the sample (quercetin or this compound) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

This method requires minimal sample preparation and is non-destructive.

-

FT-IR Spectrometer Parameters

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal should be recorded prior to sample analysis.

Visualizing Quercetin's Biological Landscape

To understand the functional context of quercetin, it is crucial to visualize its interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for FT-IR analysis and the major signaling pathways modulated by quercetin.

Quercetin is known to modulate a variety of signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is critical for drug development.

Raman Spectroscopy of Quercetin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid, is extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Vibrational spectroscopy techniques, such as Raman spectroscopy, offer detailed molecular-level insights into its structure, interactions, and behavior in various environments. The isotopic labeling of quercetin, specifically the deuteration of its hydroxyl groups to form Quercetin-d3, provides a powerful tool for elucidating the vibrational modes associated with these functional groups. This guide presents a comprehensive overview of the Raman spectroscopy of quercetin and provides a predictive analysis for this compound, alongside detailed experimental protocols and visualizations of relevant biological pathways.

While direct experimental data on the Raman spectroscopy of this compound is not yet available in published literature, this guide establishes a foundational understanding based on the extensive studies of quercetin and the fundamental principles of isotopic effects in vibrational spectroscopy.

Raman Spectroscopy of Quercetin

The Raman spectrum of quercetin is characterized by a series of distinct peaks that correspond to the vibrational modes of its molecular structure. These spectra have been investigated using various experimental setups and computational methods, such as time-dependent density functional theory (TDDFT), to assign the observed vibrational bands.[2][3]

Experimental Raman Peak Assignments for Quercetin

The following table summarizes the key experimentally observed Raman peaks for solid quercetin and their corresponding vibrational assignments, as reported in the literature. These assignments are crucial for interpreting the spectrum and understanding the molecule's structural dynamics.[2][4]

| Peak Position (cm⁻¹) | Vibrational Mode Assignment |

| ~1665 | C=O stretching of the C-ring |

| ~1615 | C=C stretching of the B-ring |

| ~1553 | C=C stretching of the phenol derivative |

| ~1438 | O-H bending |

| ~1377 | C-C ring stretching and O-H bending |

| ~1321 | O-H bending and C-C ring stretching |

| ~1270 | Stretching vibration of the bond between the benzopyrone and phenyl rings |

| ~1115 | C-C stretching |

| ~597 | Out-of-plane bending of the phenyl ring |

Note: Peak positions can vary slightly depending on the experimental conditions, such as the physical state of the sample (solid or in solution) and the presence of intermolecular interactions like hydrogen bonding.[2]

Predicted Raman Spectrum of this compound

The substitution of hydrogen with deuterium in the hydroxyl groups of quercetin to form this compound is expected to cause a significant shift in the vibrational frequencies of the modes involving the movement of these hydrogen atoms. This isotopic effect is primarily due to the increase in the reduced mass of the vibrating system. The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass.

The theoretical shift for an O-H stretching vibration upon deuteration to O-D can be approximated by a factor of 1/√2 (approximately 0.707). Bending modes involving hydrogen will also exhibit a downward shift in frequency, though the factor may be less than that for pure stretching modes. Vibrational modes that do not involve the hydroxyl groups are expected to be largely unaffected.

Predicted Raman Peak Shifts for this compound

The following table presents the predicted peak positions for this compound based on the assignments for quercetin.

| Original Peak (Quercetin, cm⁻¹) | Vibrational Mode Assignment | Predicted Peak (this compound, cm⁻¹) | Predicted Vibrational Mode |

| ~1438 | O-H bending | ~1017 | O-D bending |

| ~1377 | C-C ring stretching and O-H bending | ~974 (O-D component) | C-C ring stretching and O-D bending |

| ~1321 | O-H bending and C-C ring stretching | ~934 (O-D component) | O-D bending and C-C ring stretching |

Note: The predicted shifts are estimations. The actual experimental values may differ due to the complexity of vibrational coupling within the molecule.

Experimental Protocols

The following sections detail the recommended methodologies for conducting Raman spectroscopy on quercetin and this compound.

Sample Preparation

-

Solid-State Analysis: Quercetin or this compound powder can be analyzed directly. The powder can be placed on a suitable substrate, such as an aluminum-coated slide, or pressed into a pellet.[5][6]

-

Solution-State Analysis: For analysis in solution, quercetin or this compound can be dissolved in a suitable solvent like ethanol or methanol.[7] The concentration should be optimized to obtain a good signal-to-noise ratio while avoiding excessive fluorescence. The Raman spectrum of the pure solvent should be recorded separately for background subtraction.

Instrumentation and Data Acquisition

-

Raman Spectrometer: A confocal Raman microscope is well-suited for this analysis.[5]

-

Laser Excitation: A 780 nm or 785 nm laser is recommended to minimize fluorescence, which can be an issue with flavonoids.[8] Laser power should be kept low (e.g., 2-24 mW at the sample) to avoid sample degradation.[5][8]

-

Objective Lens: A 20x or 50x objective lens can be used for focusing the laser beam onto the sample.

-

Spectrometer Settings:

-

Spectral Range: 200 cm⁻¹ to 2000 cm⁻¹ is sufficient to cover the key vibrational modes.[5]

-

Resolution: A spectral resolution of 4-8 cm⁻¹ is typically adequate.[6][8]

-

Acquisition Time and Accumulations: The signal-to-noise ratio can be improved by increasing the acquisition time per scan and averaging multiple scans (e.g., 10-1000 accumulations).[5][8]

-

Data Processing

-

Baseline Correction: The raw Raman spectra should be baseline-corrected to remove the fluorescence background. A rubber band method is often employed.[5]

-

Solvent Subtraction (for solutions): The spectrum of the pure solvent should be subtracted from the solution spectrum.

-

Normalization: The spectra can be vector-normalized to facilitate comparison between different samples.[5]

-

Peak Analysis: The positions, intensities, and widths of the Raman peaks should be determined using appropriate peak-fitting software.

Visualizations

Experimental Workflow for Raman Spectroscopy of Flavonoids

Caption: Experimental workflow for Raman analysis of Quercetin and this compound.

Logical Relationship: Quercetin vs. This compound Raman Spectra

References

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. The Raman Active Vibrations of Flavone and Quercetin: The Impact of Conformers and Hydrogen Bonding on Fingerprint Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Quercetin-d3: A Technical Guide to its Analysis and Certification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies and data typically presented in a Certificate of Analysis (CoA) for Quercetin-d3. This compound is a deuterated form of quercetin, a flavonoid renowned for its antioxidant and anti-inflammatory properties. Its application as an internal standard in pharmacokinetic and metabolic studies necessitates a thorough understanding of its purity, identity, and stability. This document outlines the common experimental protocols used to certify this compound and presents the data in a clear, structured format for easy interpretation and comparison.

Quantitative Data Summary

The following tables summarize the typical quantitative data found in a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.

Table 1: Identity and Purity

| Test | Specification | Result |

| Appearance | Yellow, crystalline powder | Complies |

| Solubility | Soluble in DMSO and aqueous alkaline solutions; practically insoluble in water.[1] | Complies |

| ¹H-NMR | Conforms to the structure of this compound | Conforms |

| Mass Spectrum | Conforms to the molecular weight of this compound | Conforms |

| Chromatographic Purity (HPLC) | ≥95%[1] | 96.5% |

| Loss on Drying | 9.0% to 12.0%[1] | 9.8% |

| Sulphated Ash | ≤0.5%[1] | 0.07% |

Table 2: Impurity Profile

| Impurity | Specification | Result |

| Heavy Metals | ≤10 PPM[1] | <10 PPM |

| Cadmium (Cd) | ≤1 PPM[1] | Not detected |

| Lead (Pb) | ≤3 PPM[1] | 0.03 PPM |

| Mercury (Hg) | ≤0.1 PPM[1] | 0.03 PPM |

| Arsenic (As) | ≤1 PPM[1] | Not detected |

Table 3: Microbiological Analysis

| Test | Specification | Result |

| Total Plate Count | ≤1000 CFU/g[1] | Complies |

| Yeast & Mould | ≤100 CFU/g[1] | Complies |

| E. Coli | Absent[1] | Absent |

| Salmonella | Absent[1] | Absent |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is utilized.[2][3][4][5]

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 μm) is commonly used for separation.[6]

-

Mobile Phase: A gradient elution is typically employed, consisting of a mixture of acetonitrile and water acidified with formic or acetic acid.[4][5][6] A common mobile phase composition is a water/acetonitrile/methanol ratio of 55:40:5, acidified with 1.5% acetic acid.[4][5]

-

Flow Rate: A typical flow rate is between 0.4 mL/min and 1.3 mL/min.[4][5][6]

-

Detection: The detection wavelength is set at 368 nm for optimal peak resolution and signal intensity.[4][5]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as a mixture of water, acetonitrile, and methanol.[5]

-

Data Analysis: The purity is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.[7][8]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are common solvents for dissolving the sample.[7][8][9]

-

Sample Preparation: A solution of this compound is prepared at a concentration of approximately 10 mM.[7]

-

Data Acquisition and Analysis: The ¹H-NMR spectrum is acquired and the chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to confirm the expected proton signals and their positions, which will differ from non-deuterated quercetin at the deuterated sites. For instance, the aromatic protons on the benzopyrone ring typically appear as doublets around 6.05 ppm and 6.30 ppm.[9] The protons on the catechol substituent appear as a doublet and a singlet around 7.45 ppm and 7.6 ppm, respectively.[9] Hydroxyl protons can be observed as broad singlets at various downfield positions.[9]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to verify the molecular weight of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS), is used.[6][10]

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this analysis, typically in the negative ion mode.[6][10]

-

Analysis Mode: The analysis is performed in full-scan mode to determine the molecular ion peak or in multiple reaction monitoring (MRM) mode for targeted quantification.[6]

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern can also be compared to that of a non-deuterated quercetin standard to confirm the identity.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of a this compound sample.

Caption: Workflow for the analysis and certification of this compound.

Quercetin's Role in the Nrf2 Signaling Pathway

Quercetin is known to modulate various cellular signaling pathways. One of the well-studied pathways is the Nrf2 antioxidant response pathway. The following diagram illustrates a simplified representation of this pathway.

Caption: Quercetin's activation of the Nrf2 antioxidant pathway.

References

- 1. aabnatural.com [aabnatural.com]

- 2. Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-d-Glucoside in Extracts and Polyherbal Formulations Containing Azadirachta indica-Optimization and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. NMR Spectrum of Quercetin | Thermo Fisher Scientific - US [thermofisher.com]

- 10. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Quercetin and Its Isotopes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a ubiquitous plant flavonoid, has garnered significant attention for its multifaceted biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and cardioprotective properties of quercetin. It details the experimental protocols for evaluating these activities and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide addresses the role and potential impact of isotopic labeling on quercetin's biological profile, a critical consideration for modern drug development and mechanistic studies. Key signaling pathways modulated by quercetin are visualized to elucidate its mechanisms of action at the molecular level.

Introduction

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a prominent dietary flavonoid found in a wide array of fruits, vegetables, and grains. Its diverse pharmacological effects are attributed to its unique chemical structure, which enables it to interact with various cellular targets.[1] This guide serves as a comprehensive resource for understanding the biological activities of quercetin and the implications of isotopic substitution, providing a foundation for further research and development.

Biological Activity of Quercetin Isotopes: A Theoretical Perspective

Stable isotope-labeled quercetin, such as deuterated (²H) or carbon-13 (¹³C) substituted forms, are primarily utilized as tracers in pharmacokinetic and metabolic studies to precisely track the absorption, distribution, metabolism, and excretion of the compound.[2] There is a significant lack of direct experimental evidence comparing the biological activities of quercetin isotopes with their unlabeled counterpart.

However, the "kinetic isotope effect" is a well-established principle in pharmacology.[3] The substitution of hydrogen with deuterium, a heavier and more stable isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 enzymes, deuteration at specific metabolic "hot spots" can slow down the metabolic rate.[5][6] This can potentially lead to:

-

Increased half-life and exposure: A slower metabolism can result in higher plasma concentrations and a longer duration of action.[5]

-

Altered metabolite profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic metabolites or increasing the concentration of active metabolites.[6]

-

Enhanced therapeutic efficacy: By maintaining therapeutic concentrations for longer, the overall effectiveness of the compound could be improved.[3]

While these principles are broadly applicable to deuterated drugs, specific studies on deuterated quercetin to confirm these effects on its biological activities are currently lacking in the scientific literature.

Antioxidant Activity

Quercetin is a potent antioxidant capable of neutralizing free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[7] Its antioxidant capacity is a cornerstone of its diverse health benefits.

Quantitative Data: Antioxidant Activity of Quercetin

| Assay | Compound | IC50 (µg/mL) | Reference |

| ABTS Radical Scavenging | Quercetin | 1.89 ± 0.33 | [8] |

| DPPH Radical Scavenging | Quercetin | 4.60 ± 0.3 (µM) | [9] |

Experimental Protocols

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Preparation of ABTS•+ solution: A stock solution of ABTS is prepared by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours to allow for the formation of the radical.[9]

-

Assay Procedure: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][10]

-

Different concentrations of quercetin are added to the ABTS•+ solution.

-

The absorbance is measured at 734 nm after a specific incubation time (e.g., 10 minutes) at room temperature.[10]

-

The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of the radicals) is determined.

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Preparation of DPPH solution: A solution of DPPH (e.g., 0.12 mM) is prepared in methanol.[9]

-

Assay Procedure: Various concentrations of quercetin are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

-

The decrease in absorbance is measured at 515 nm.[9]

-

The radical scavenging activity is calculated as a percentage, and the IC50 value is determined.

Anti-inflammatory Activity

Quercetin exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[11]

Quantitative Data: Anti-inflammatory Effects of Quercetin

| Cell Line | Stimulant | Mediator | Quercetin Conc. (µM) | Inhibition | Reference |

| RAW 264.7 | LPS (1 µg/mL) | TNF-α | 5, 10, 20 | Dose-dependent reduction | [11] |

| RAW 264.7 | LPS (1 µg/mL) | IL-6 | 5, 10, 20 | Dose-dependent reduction | [11] |

| RAW 264.7 | LPS (1 µg/mL) | IL-1β | 5, 10, 20 | Dose-dependent reduction | [11] |

Experimental Protocols

This protocol details the in vitro assessment of quercetin's effect on inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in 6-well plates at a density of 3x10⁵ cells/well and incubated for 12 hours.[11]

-

Treatment: Cells are pre-treated with various concentrations of quercetin (e.g., 5, 10, 20 µM) for 1 hour.[11]

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[11]

-

Cytokine Measurement (ELISA): The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[11]

This method is used to assess the effect of quercetin on the activation of key inflammatory signaling proteins.

-

Cell Lysis: After treatment and stimulation as described above (typically for a shorter duration, e.g., 6 hours for protein expression), cells are washed with ice-cold PBS and lysed with a suitable lysis buffer.[11]

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) pathways.

-

Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways in Inflammation

Quercetin's anti-inflammatory effects are mediated through the inhibition of several key signaling pathways, including NF-κB and MAPK.

Anticancer Activity

Quercetin has demonstrated anticancer properties in various cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.[7][12]

Quantitative Data: Anticancer Effects of Quercetin

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 (Breast Cancer) | MTT | 24 | >650 | [1] |

| MDA-MB-231 (Breast Cancer) | MTT | 48 | ~350 | [1] |

| CT-26 (Colon Carcinoma) | MTT | 72 | ~40 | [13] |

| LNCaP (Prostate Cancer) | MTT | 72 | ~80 | [13] |

| MOLT-4 (Leukemia) | MTT | 72 | ~20 | [13] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-15,000 cells/well and allowed to attach overnight.[13]

-

Treatment: The cells are treated with a range of concentrations of quercetin (e.g., 10, 20, 40, 80, 120 µM) for various time points (e.g., 24, 48, 72 hours).[13]

-

MTT Addition: MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1][13]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded and treated with quercetin as described for the MTT assay.

-

Cell Harvesting and Staining: After treatment, cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.[13]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathways in Cancer

Quercetin's anticancer effects are also linked to its ability to modulate the Nrf2 signaling pathway, which plays a dual role in cancer.

Cardioprotective Effects

Quercetin has been shown to exert protective effects on the cardiovascular system by improving endothelial function, reducing blood pressure, and attenuating atherosclerosis.

Experimental Protocols

This animal model is used to evaluate the cardioprotective effects of quercetin against drug-induced cardiac damage.

-

Animal Model: Male adult Wistar rats are used.

-

Experimental Groups:

-

Control group (saline).

-

Doxorubicin (DOX) group (e.g., 3 mg/kg, intraperitoneal injection on specific days).

-

DOX + Quercetin group (e.g., 80 mg/kg, oral gavage daily for 21 days).

-

-

Biochemical Analysis: On day 22, blood is collected to measure serum levels of cardiac injury markers (troponin, LDH, CPK), inflammatory markers (CRP), and lipid profiles.

-

Histopathological Analysis: Heart tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess for histopathological changes such as cardiomyocyte hypertrophy and inflammatory cell infiltration.

This model assesses the effect of quercetin on diet-induced cardiovascular complications.

-

Animal Model: Rodents are fed a high-fat diet (HFD) for a specified period (e.g., 14 to 63 days).

-

Intervention: Quercetin is administered through the diet at various dosages (e.g., 10-100 mg/kg).

-

Outcome Measures:

-

Serum Lipids: Total cholesterol (TC) and triglycerides (TG) are measured.

-

Cardiac Structure: Left ventricular hypertrophy is assessed.

-

Atherosclerosis: Lesion and plaque formation in the aorta are quantified.

-

Gene and Protein Expression: Expression of markers related to cardiac function and oxidative stress is analyzed.

-

Conclusion

Quercetin demonstrates a broad spectrum of biological activities that are of significant interest for the prevention and treatment of chronic diseases. Its antioxidant, anti-inflammatory, anticancer, and cardioprotective effects are well-documented and are mediated through the modulation of multiple signaling pathways. While the direct impact of isotopic substitution on quercetin's biological activity remains to be experimentally elucidated, the principles of the kinetic isotope effect suggest a promising avenue for developing next-generation quercetin-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational resource for researchers to design and interpret studies aimed at further unraveling the therapeutic potential of quercetin and its derivatives.

References

- 1. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. biolmolchem.com [biolmolchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fst.emnuvens.com.br [fst.emnuvens.com.br]

- 8. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Theoretical Study of the Antioxidant Activity of Quercetin Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of Quercetin in Human Plasma Using Quercetin-d3 by LC-MS/MS

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of quercetin in human plasma. The method utilizes a stable isotope-labeled internal standard, Quercetin-d3, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid and efficient chromatographic separation. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis involving quercetin.

Introduction

Quercetin, a flavonoid found in many fruits, vegetables, and grains, is a subject of extensive research due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of quercetin in biological matrices is crucial for understanding its bioavailability, pharmacokinetics, and metabolic fate. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This application note provides a comprehensive protocol for the determination of quercetin in human plasma, including detailed steps for sample preparation, LC-MS/MS conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents

-

Quercetin (≥95% purity)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions

-

Quercetin Stock Solution (1 mg/mL): Accurately weigh 10 mg of quercetin and dissolve it in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare a series of quercetin working solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 90 |

| 2.0 | 90 |

| 2.1 | 10 |

| 3.0 | 10 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | See Table 2 |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Quercetin | 301.1 | 151.1 | 100 | -35 |

| 301.1 | 179.2 | 100 | -25 | |

| This compound | 304.1 | 151.1 | 100 | -35 |

| 304.1 | 179.2 | 100 | -25 |

Data Presentation

Table 3: Method Validation - Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Quercetin | 1 - 1000 | >0.995 |

Table 4: Method Validation - Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Quercetin | LLOQ | 1 | <15 | <15 | 85 - 115 |

| Low | 3 | <15 | <15 | 85 - 115 | |

| Mid | 100 | <15 | <15 | 85 - 115 | |

| High | 800 | <15 | <15 | 85 - 115 |

Table 5: Method Validation - Recovery

| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) |

| Quercetin | Low | 3 | >85 |

| Mid | 100 | >85 | |

| High | 800 | >85 |

Mandatory Visualization

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of quercetin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and development applications. The simple sample preparation and rapid chromatographic analysis contribute to a high-throughput workflow.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quercetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid found in a variety of fruits, vegetables, and grains, has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] As research into its efficacy in areas such as cancer prevention, cardiovascular health, and neurodegenerative diseases expands, the need for a robust and reliable analytical method for its quantification is paramount.[3][4] This application note provides a detailed protocol for the quantification of quercetin using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Quercetin is chemically known as 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one.[5][6] It is a yellow crystalline powder with a melting point of 316 °C.[2] Its solubility in organic solvents like methanol and dimethyl sulfoxide is moderate to high, while it has low aqueous solubility.[4] This characteristic is a key consideration in the development of suitable HPLC methods.

Principle of the Method

This method utilizes RP-HPLC to separate quercetin from other components in a sample matrix. The separation is achieved on a C18 stationary phase, which is nonpolar. The mobile phase, a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (often acidified), is more polar. Quercetin, being a relatively nonpolar molecule, interacts with the C18 stationary phase. By manipulating the composition of the mobile phase, the retention of quercetin on the column can be controlled, allowing for its separation and subsequent quantification by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][8]

-

Solvents: HPLC grade methanol, acetonitrile, water, and acids (e.g., acetic acid, trifluoroacetic acid, or orthophosphoric acid).[3][4][9][10]

-

Reference Standard: Quercetin standard of high purity (≥98.0%).[3]

-

Sample Preparation: Equipment for sample extraction, such as a sonicator and filtration apparatus (e.g., 0.22 µm or 0.45 µm syringe filters).

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of quercetin standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol or a suitable solvent mixture and make up to the mark.[1][7] Sonicate if necessary to ensure complete dissolution.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range for calibration (e.g., 5-50 µg/mL).[1][7]

Sample Preparation

The sample preparation method will vary depending on the matrix.

-

Herbal Extracts:

-

Human Plasma:

-

To a known volume of plasma, add a protein precipitation and extraction solvent, such as a mixture of methanol and DMSO (4:1 ratio).[5]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.[5]

-

-

Pharmaceutical Formulations (e.g., Microspheres):

-

Accurately weigh an amount of the formulation equivalent to a known amount of quercetin.

-

Disperse the formulation in a suitable diluent and sonicate for a specified time to release the drug.

-

Make up to a known volume with the diluent.

-

Filter the solution through a suitable filter (e.g., Whatman filter paper No. 41) followed by a 0.45 µm syringe filter.[7]

-

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for quercetin quantification. The following table summarizes typical parameters from several validated methods.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 (250 x 4.6 mm, 5µm)[7] | C18 (250 x 4.6 mm, 5µm)[1] | C18 (150x4. 6 mm, 5 μm)[8] | Thermo Hypersil Gold (250 mm × 4.6 mm, 5 μm)[9] |

| Mobile Phase | Methanol: Acetonitrile (50:50 v/v)[7] | Acetonitrile: Water (70:30 v/v)[1] | Methanol: Water (65:35, v/v) with 2% acetic acid[8] | Acetonitrile: 2% v/v acetic acid (40:60 v/v)[9] |

| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[1] | 1.0 mL/min[8] | 1.3 mL/min[9] |

| Detection Wavelength | 256 nm[7] | 259 nm[1] | 254 nm[8] | 370 nm[9] |

| Injection Volume | 20 µL | 20 µL | 20 µL[8] | 20 µL[9] |

| Retention Time | ~4.19 min[7] | ~2.08 min[1] | Not specified | Not specified |

Data Analysis

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of quercetin.

-

Quantification: Inject the prepared sample solution and record the peak area of the quercetin peak. Determine the concentration of quercetin in the sample by interpolating the peak area from the calibration curve.

Method Validation

The HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.[7][9] Key validation parameters are summarized below.

| Parameter | Typical Range/Value |

| Linearity (R²) | >0.999[1][7] |

| Linearity Range | 5-25 µg/mL[7], 10-50 µg/mL[1], 5–100 μg/mL[8] |

| Accuracy (% Recovery) | 97.73% to 98.89%[7], 88.6% to 110.7%[4] |

| Precision (%RSD) | <2%[1][7] |

| Limit of Detection (LOD) | 0.570 µg/mL[7], 0.120 µg/ml[1], 0.046 µg/mL[4] |

| Limit of Quantification (LOQ) | 0.500 µg/mL[7], 0.322 µg/mL[1], 0.14 µg/mL[4] |

Visualizations

References

- 1. nano-ntp.com [nano-ntp.com]

- 2. impactfactor.org [impactfactor.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. plantarchives.org [plantarchives.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpb.com [ijrpb.com]

Application Note: A Robust UPLC-MS/MS Protocol for the Quantification of Quercetin in Human Plasma

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and reliable Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of quercetin in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation with rapid gradient elution. Detection is achieved via electrospray ionization in negative ion mode using Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, bioavailability assessments, and clinical research involving quercetin.

Introduction

Quercetin, a flavonoid found in numerous fruits, vegetables, and grains, is of significant interest in the pharmaceutical and nutraceutical industries due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Accurate and precise quantification of quercetin in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a UPLC-MS/MS method optimized for the analysis of quercetin in human plasma.

Experimental Protocol

Materials and Reagents

-

Quercetin (≥95% purity)

-

Sulphaphenazole (Internal Standard, IS) or other suitable standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (sourced from a certified vendor)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent[2][3]

Sample Preparation

A protein precipitation method is employed for the extraction of quercetin from plasma samples.[4]

-

Allow plasma samples to thaw to room temperature.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (e.g., Sulphaphenazole at a suitable concentration).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 3 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[2][3]

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).[2][3]

-

Inject 1-5 µL of the reconstituted sample into the UPLC-MS/MS system.[2][3][5]

UPLC Conditions

The chromatographic separation is performed using a gradient elution.

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[2][3] |

| Mobile Phase A | 0.1% Formic Acid in Water[2][3][4] |

| Mobile Phase B | Acetonitrile[2][3][4] |

| Flow Rate | 0.4 mL/min[2][3][4] |

| Column Temperature | 30°C[2][3] |

| Injection Volume | 1-5 µL[2][3][5] |

| Gradient Program | See Table 2 |

Table 1: UPLC Parameters

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 4.0 | 30 | 70 |

| 4.1 | 80 | 20 |

| 6.0 | 80 | 20 |

Mass Spectrometry Conditions

Detection is performed in negative ion electrospray ionization (ESI) mode.

| Parameter | Value |

| Ionization Mode | ESI Negative[2][3] |

| Capillary Voltage | 3.0 kV[2][3] |

| Source Temperature | 150°C[2][3] |

| Desolvation Temp. | 550°C[2][3] |

| Desolvation Gas Flow | 1000 L/hr[2][3] |

| Cone Gas Flow | 50 L/hr[2][3] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2][3] |

Table 3: Mass Spectrometer Parameters

Table 4: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Quercetin | 301 | 151, 178 | 90-100 | 27-33 |

| Sulphaphenazole (IS) | 313 | 156 | - | - |

(Note: Cone voltage and collision energy should be optimized for the specific instrument used.)[5]

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery.

Table 5: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 10,000 µg/kg[5] |

| Correlation Coefficient (r²) | > 0.997[5] |

| Intra-day Precision (RSD%) | 3.0% - 7.2%[5] |

| Inter-day Precision (RSD%) | 6.1% - 12.0%[5] |

| Accuracy | 89.1% - 108%[5] |

| Extraction Recovery | Consistent and reproducible[2] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6] |

Experimental Workflow

Caption: UPLC-MS/MS workflow for quercetin quantification in plasma.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of quercetin in human plasma. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in various research and development settings. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Pharmacokinetic Studies of Quercetin-d3 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a flavonoid found in many fruits and vegetables, is of significant interest to the scientific community due to its antioxidant and potential therapeutic properties.[1] To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies, a stable isotope-labeled version, such as Quercetin-d3, is often employed. The use of deuterated quercetin allows for its differentiation from endogenous or dietary quercetin, ensuring precise quantification in biological matrices. These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound in rat models.

Quercetin undergoes extensive metabolism in both the gastrointestinal tract and the liver.[2][3] Following oral administration, it is biotransformed into various glucuronidated, sulfated, and methylated conjugates.[2] In fact, the majority of quercetin circulating in the plasma is in the form of its metabolites, with quercetin-3-O-β-D-glucuronide (Q3G) being a major component.[4][5] The low bioavailability of unchanged quercetin, estimated to be around 5.3%, is primarily due to extensive first-pass metabolism in the gut.[3]

Pharmacokinetic Parameters of Quercetin in Rats

The following table summarizes key pharmacokinetic parameters of quercetin in rats following oral administration, as reported in various studies. While this data is for unlabeled quercetin, it provides an expected range for studies involving this compound.

| Parameter | Value | Route of Administration | Rat Strain | Reference |

| Cmax | 7.47 ± 2.63 µg/mL | 50 mg/kg (oral) | Sprague-Dawley | [6] |

| Tmax | 54.0 ± 25.1 min | 50 mg/kg (oral) | Sprague-Dawley | [6] |

| AUC(0-t) | 2590.5 ± 987.9 mg/L*min | 50 mg/kg (oral) | Sprague-Dawley | [6] |

| Cmax | 0.29 ± 0.06 µg/mL | 8.51 mg/kg (oral in extract) | Not Specified | [7] |

| Tmax | 0.79 ± 0.25 h | 8.51 mg/kg (oral in extract) | Not Specified | [7] |

Experimental Protocols

Animal Handling and Dosing

This protocol outlines the procedures for the oral administration of this compound to rats for a pharmacokinetic study.

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% sodium carboxymethyl cellulose solution)[7]

-

Oral gavage needles

-

Animal scale

Procedure:

-

Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.[8]

-

Fasting: Fast the rats for 12 hours before dosing, with continued free access to water.[8]

-

Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer the this compound suspension to the rats via oral gavage at a specified dose (e.g., 50 mg/kg).[6][8] Record the exact time of administration for each animal.

Blood Sample Collection

This protocol describes the collection of blood samples at various time points to characterize the pharmacokinetic profile of this compound.

Materials:

-

Heparinized tubes

-

Syringes with appropriate gauge needles or capillary tubes

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Sample Collection: Collect blood samples (approximately 0.2-0.5 mL) from the jugular vein or another appropriate site at predetermined time points.[5] Suggested time points include: pre-dose (0), 5, 15, 30, 60, 90, 120, 240, 360, 480, and 720 minutes post-dose.[7]

-

Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.[5]

-

Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[5]

Bioanalytical Method for this compound and its Metabolites

This protocol provides a general framework for the quantification of this compound and its major metabolites in rat plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Materials:

-

UHPLC-MS/MS system

-

Analytical column (e.g., C18 column)[10]

-

Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)[10]

-

Internal standard (e.g., a different deuterated quercetin or a structurally similar compound)

-

Plasma samples from the pharmacokinetic study

-

Protein precipitation solvent (e.g., methanol or acetonitrile)[10]

Procedure:

-

Sample Preparation:

-

Thaw the plasma samples on ice.

-